15-deoxy-LXA4 -

15-deoxy-LXA4

Catalog Number: EVT-10905336
CAS Number:
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

15-deoxy-Lipoxin A4 is primarily synthesized through metabolic pathways involving Lipoxin A4 and its derivatives. It is classified as a lipid mediator, specifically within the broader category of eicosanoids. Its production is often linked to inflammatory responses where it may exert anti-inflammatory effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 15-deoxy-Lipoxin A4 can be achieved through various organic synthesis methods. A notable approach involves the modification of Lipoxin A4 to remove the hydroxyl group at the 15-position. This can be accomplished through chemical reactions such as oxidation or reduction processes.

  1. Wittig Reaction: This reaction is often employed to form specific carbon-carbon double bonds during the synthesis.
  2. Hydrogenation: This process can be used to reduce double bonds in the precursor molecules.
  3. Protecting Group Strategies: Protecting groups are utilized to safeguard reactive functional groups during synthesis, allowing for selective reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 15-deoxy-Lipoxin A4 is defined by its unique arrangement of carbon atoms and functional groups. It has a molecular formula of C20H30O4C_{20}H_{30}O_4 and a molecular weight of approximately 346.45 g/mol. The structure features:

  • Carbon Backbone: Consisting of 20 carbon atoms.
  • Functional Groups: Includes multiple hydroxyl groups (except at the 15-position) and a tetraene system that contributes to its biological activity.

The lack of the hydroxyl group at position 15 significantly alters its biological properties compared to Lipoxin A4.

Chemical Reactions Analysis

Reactions and Technical Details

15-deoxy-Lipoxin A4 participates in several biochemical reactions that influence its function as a signaling molecule:

  1. Receptor Binding: It interacts with specific receptors involved in inflammatory responses, although its binding affinity is lower than that of Lipoxin A4.
  2. Metabolism: The compound can undergo further enzymatic modifications, leading to metabolites like 15-oxo-Lipoxin A4, which possess distinct biological activities.

These reactions are critical for understanding how 15-deoxy-Lipoxin A4 modulates inflammatory processes.

Mechanism of Action

Process and Data

The mechanism of action for 15-deoxy-Lipoxin A4 involves its interaction with specific receptors on target cells, primarily those involved in immune responses:

  • Receptor Activation: The compound binds to lipoxin receptors, which are G-protein coupled receptors that mediate anti-inflammatory effects.
  • Signal Transduction: Upon binding, it triggers intracellular signaling pathways that lead to reduced production of pro-inflammatory cytokines and chemokines.

Studies have shown that while 15-deoxy-Lipoxin A4 has some anti-inflammatory properties, its efficacy is generally lower than that of Lipoxin A4 due to structural differences affecting receptor affinity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

15-deoxy-Lipoxin A4 exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature.
  • Spectroscopic Data: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound's structure.

These properties are essential for understanding its behavior in biological systems and potential applications.

Applications

Scientific Uses

15-deoxy-Lipoxin A4 has several applications in scientific research, particularly in studies related to inflammation and immune modulation:

  • Inflammation Research: It serves as a model compound for investigating the mechanisms by which lipid mediators influence inflammatory processes.
  • Drug Development: Understanding its structure-activity relationship aids in designing novel anti-inflammatory drugs based on lipoxin analogs.
  • Biochemical Assays: It is utilized in assays aimed at studying receptor interactions and signaling pathways involved in inflammation.
Biosynthesis and Metabolic Pathways of 15-Deoxy-Lipoxin A4

Enzymatic Synthesis in Pro-Resolving Lipid Mediator Networks

15-Deoxy-Δ12,14-Lipoxin A4 (15-deoxy-LXA4) is a terminal metabolite within specialized pro-resolving mediator (SPM) networks, generated through the stepwise enzymatic reduction of native Lipoxin A4. The biosynthetic pathway initiates when Lipoxin A4 undergoes NAD+-dependent oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming the electrophilic intermediate 15-oxo-Lipoxin A4. This α,β-unsaturated ketone is subsequently reduced by prostaglandin reductase 2 (PTGR2, also known as leukotriene B4 12-hydroxydehydrogenase or PGR/LTB4DH) in an NADH-dependent reaction. This reduction yields 13,14-dihydro-15-oxo-Lipoxin A4, which is finally converted to 15-deoxy-Lipoxin A4 through a second reduction step, likely mediated by carbonyl reductase enzymes [1] [5] [8]. This pathway represents a catabolic inactivation route for Lipoxin A4, contrasting with the biosynthetic pathways of other SPMs like resolvins or protectins. Within inflammatory microenvironments, this metabolic cascade serves to fine-tune resolution responses by controlling the bioavailability and activity of the potent precursor Lipoxin A4 [8] [9].

Table 1: Key Enzymes in the Metabolic Conversion of Lipoxin A4 to 15-Deoxy-LXA4

EnzymeSystematic NameCofactorReaction CatalyzedMetabolic Role
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)15-(Hydroxyprostaglandin) dehydrogenaseNAD+Oxidation of LXA4 to 15-oxo-LXA4Initial inactivation step
Prostaglandin Reductase 2 (PTGR2/PGR/LTB4DH)15-Oxoprostaglandin 13-reductaseNADHReduction of 15-oxo-LXA4 to 13,14-dihydro-15-oxo-LXA4Formation of saturated intermediate
Carbonyl Reductases (Putative)Carbonyl reductase [NADPH] 1NADPHReduction of 13,14-dihydro-15-oxo-LXA4 to 15-deoxy-LXA4Terminal inactivation product

Role of Lipoxygenases and Cyclooxygenase-2 in Precursor Modulation

The biosynthesis of the precursor Lipoxin A4 is critically dependent on the sequential actions of lipoxygenases (LOs). Two primary pathways exist: transcellular synthesis involving neutrophil-platelet interactions and intracellular synthesis within leukocytes. In the first pathway, neutrophil-derived 5-lipoxygenase (5-LO) acting in concert with 5-LO-activating protein (FLAP) converts arachidonic acid to leukotriene A4 (LTA4). Platelets then transform LTA4 into Lipoxin A4 via 12-lipoxygenase (12-LO). Alternatively, arachidonic acid can be converted by epithelial or monocytic 15-lipoxygenase (15-LO) to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently metabolized by neutrophil 5-LO into Lipoxin A4 [1] [9]. Cyclooxygenase-2 (COX-2) plays a pivotal indirect role in generating aspirin-triggered epimers of Lipoxin A4 precursors. Acetylation of COX-2 by aspirin switches its activity from prostaglandin synthesis to the production of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), which is then converted by 5-LO to 15-epi-Lipoxin A4 (also termed aspirin-triggered lipoxin, ATL) [9]. This 15-epi-Lipoxin A4 serves as a substrate for the same 15-PGDH/PTGR2 pathway, ultimately leading to 15-deoxy-13,14-dihydro-15-epi-LXA4. Consequently, the expression levels and cellular localization of 5-LO, 12/15-LO, FLAP, and acetylated COX-2 directly govern the availability of Lipoxin A4 and its epimers, thereby modulating substrate flux into the 15-deoxy-LXA4 pathway [1] [3] [9].

Oxidation and Inactivation Pathways: 15-Hydroxyprostaglandin Dehydrogenase Interactions

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the gatekeeper enzyme responsible for the primary inactivation step of Lipoxin A4. It catalyzes the stereospecific dehydrogenation of the C15 hydroxyl group of Lipoxin A4, forming 15-oxo-Lipoxin A4, an α,β-unsaturated ketone (enone) [1] [8]. This reaction is NAD+-dependent and exhibits broad substrate specificity, acting on various hydroxylated eicosanoids, including prostaglandins (PGE2), hydroxyeicosatetraenoic acids (HETEs), and hydroxydocosahexaenoic acids (HDHAs) [5] [8]. The resulting metabolite, 15-oxo-Lipoxin A4, possesses significant electrophilic character due to its conjugated carbonyl system. While 15-oxo-Lipoxin A4 is inactive at the canonical G protein-coupled receptor Formyl Peptide Receptor 2/ALX (FPR2/ALX) [1] [8], it retains biological activity via electrophile signaling mechanisms. It can modify nucleophilic cysteine residues on regulatory proteins like Keap1 (leading to Nrf2 activation) or IKKβ (inhibiting NF-κB), thereby exerting anti-inflammatory and antioxidant effects distinct from its precursor [1] [3] [5]. Further metabolism by PTGR2 reduces the C13-C14 double bond of 15-oxo-Lipoxin A4 using NADH, generating 13,14-dihydro-15-oxo-Lipoxin A4. This saturated metabolite exhibits markedly reduced bioactivity and electrophilicity. The final reduction step to 15-deoxy-Lipoxin A4 represents a terminal inactivation point, rendering the molecule unable to interact effectively with resolution receptors or exhibit significant electrophilic signaling [1] [8].

Comparative Metabolism with Aspirin-Triggered Lipoxin Analogues

The metabolic pathway leading to 15-deoxy-LXA4 operates similarly on both native Lipoxin A4 and aspirin-triggered 15-epi-Lipoxin A4 (ATL), but critical stereochemical differences influence the kinetics and biological outcomes. Aspirin-triggered 15-epi-Lipoxin A4 is formed via acetylated COX-2 producing 15(R)-HETE, which is then oxygenated by 5-LO to yield 15(R)-epimeric Lipoxin A4 [9]. Like native Lipoxin A4, 15-epi-Lipoxin A4 is a substrate for 15-PGDH. However, the C15 epimeric configuration (15R vs. 15S) may alter the binding affinity and catalytic efficiency of 15-PGDH, potentially impacting the rate of initial oxidation to 15-oxo-15-epi-LXA4. Subsequent reduction by PTGR2 yields 13,14-dihydro-15-oxo-15-epi-LXA4 and ultimately 15-deoxy-13,14-dihydro-15-epi-LXA4 [1] [9]. Crucially, the C15 epimerization confers greater metabolic stability to the aspirin-triggered lipoxin and its downstream metabolites compared to their native counterparts. This enhanced stability contributes to the observed increased potency and longer-lasting actions of aspirin-triggered lipoxins (ATLs) in various models of inflammation and resolution [9]. Furthermore, the terminal 15-deoxy-13,14-dihydro metabolites derived from both native and aspirin-triggered pathways exhibit minimal to no receptor-mediated pro-resolving activity at FPR2/ALX. However, potential differences in their electrophilic reactivity or further ω-oxidation pathways due to the residual C15 epimeric configuration in the saturated metabolites warrant further investigation [1] [8] [9].

Table 2: Comparative Metabolism of Native Lipoxin A4 and Aspirin-Triggered 15-epi-Lipoxin A4

CharacteristicNative Lipoxin A4 (LXA4)Aspirin-Triggered Lipoxin A4 (15-epi-LXA4 / ATL)
Precursor OriginArachidonic acid via 5-LO/15-LO or 5-LO/12-LO transcellular synthesisArachidonic acid via acetylated COX-2 (15(R)-HETE) then 5-LO
C15 Configuration15(S)-hydroxyl15(R)-hydroxyl
Initial Oxidation by 15-PGDHForms 15-oxo-LXA4 (15-keto configuration)Forms 15-oxo-15-epi-LXA4 (15-keto configuration)
Reduction by PTGR2Forms 13,14-dihydro-15-oxo-LXA4Forms 13,14-dihydro-15-oxo-15-epi-LXA4
Terminal Metabolite15-Deoxy-13,14-dihydro-LXA415-Deoxy-13,14-dihydro-15-epi-LXA4
Metabolic StabilityRelatively rapid inactivationEnhanced stability due to C15 epimerization
Receptor (FPR2/ALX) ActivityHigh affinity agonist; lost upon 15-oxo and 13,14-dihydro formationHigh affinity agonist; lost upon 15-oxo and 13,14-dihydro formation
Residual Bioactivity of Terminal MetaboliteMinimal receptor activity; potential electrophilic signaling lost upon saturationMinimal receptor activity; potential electrophilic signaling lost upon saturation

Properties

Product Name

15-deoxy-LXA4

IUPAC Name

(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1

InChI Key

SJIRTDBAYKOBAL-COJKCNNISA-N

Canonical SMILES

CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O

Isomeric SMILES

CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.